molecular formula C17H20N2O2 B4682330 N-(2-ethoxyphenyl)-N'-(2-phenylethyl)urea

N-(2-ethoxyphenyl)-N'-(2-phenylethyl)urea

Cat. No. B4682330
M. Wt: 284.35 g/mol
InChI Key: QLUCSFZRWYJDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-phenylethyl)urea, commonly known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a wide range of biological and pharmacological effects.

Mechanism of Action

The exact mechanism of action of EPU is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and phosphodiesterase. EPU has also been shown to modulate the activity of ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
EPU has been shown to have a wide range of biochemical and physiological effects. In cancer research, EPU has been shown to induce apoptosis and inhibit the growth of cancer cells. In neuroscience, EPU has been shown to improve cognitive function and protect against neurodegeneration. EPU has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of EPU is its wide range of potential applications in scientific research. EPU has been shown to have pharmacological effects in various fields, making it a versatile compound for researchers. However, one of the limitations of EPU is its low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on EPU. One potential area of research is the development of new synthesis methods to improve the yield and purity of EPU. Another area of research is the investigation of EPU's potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of EPU and its potential interactions with other compounds.
Conclusion:
In conclusion, EPU is a urea derivative that has been extensively studied for its potential applications in scientific research. EPU has been shown to have a wide range of biological and pharmacological effects, making it a versatile compound for researchers. While there are still many questions to be answered about EPU's mechanism of action and potential applications, it is clear that EPU has the potential to be a valuable tool in various fields of scientific research.

Scientific Research Applications

EPU has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. EPU has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, EPU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. EPU has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-16-11-7-6-10-15(16)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCSFZRWYJDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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